(3-Trifluoromethyl-phenylmethanesulfonyl)acetic acid methyl ester
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Overview
Description
(3-Trifluoromethyl-phenylmethanesulfonyl)acetic acid methyl ester is a chemical compound known for its unique structural properties and versatile applications. It is characterized by the presence of a trifluoromethyl group, a phenylmethanesulfonyl group, and an acetic acid methyl ester moiety. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Trifluoromethyl-phenylmethanesulfonyl)acetic acid methyl ester typically involves the reaction of 3-trifluoromethylbenzene with methanesulfonyl chloride, followed by esterification with acetic acid. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Trifluoromethyl-phenylmethanesulfonyl)acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and various nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives of the original compound .
Scientific Research Applications
(3-Trifluoromethyl-phenylmethanesulfonyl)acetic acid methyl ester is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Trifluoromethyl-phenylmethanesulfonyl)acetic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzymatic activity. These interactions disrupt various cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
Phenylmethanesulfonyl chloride: Used as a reagent in the synthesis of sulfonamides and other derivatives.
Acetic acid methyl ester: Commonly used as a solvent and intermediate in organic synthesis.
Uniqueness
(3-Trifluoromethyl-phenylmethanesulfonyl)acetic acid methyl ester is unique due to the combination of its trifluoromethyl, phenylmethanesulfonyl, and acetic acid methyl ester groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
methyl 2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4S/c1-18-10(15)7-19(16,17)6-8-3-2-4-9(5-8)11(12,13)14/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXGHZPZMNXSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)CC1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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